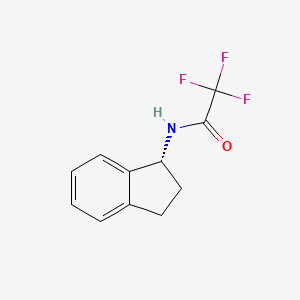

(R)-N-Trifluoroacetyl-1-aminoindan

Description

Significance of Chiral Amines and Indan (B1671822) Structures in Asymmetric Catalysis and Organic Synthesis

Chiral amines are foundational structural motifs found in a vast array of pharmaceuticals, agrochemicals, and natural products. acs.orgopenaccessgovernment.org It is estimated that approximately 40-45% of small-molecule drugs contain a chiral amine fragment, highlighting their importance in medicinal chemistry. acs.orgopenaccessgovernment.org The specific three-dimensional arrangement, or chirality, of these molecules is often crucial for their biological activity. openaccessgovernment.orghilarispublisher.com In many cases, one enantiomer (a non-superimposable mirror image) of a drug provides the desired therapeutic effect, while the other may be inactive or even cause harmful effects. openaccessgovernment.orghilarispublisher.com This necessitates the development of synthetic methods that can produce single, pure enantiomers, a field known as asymmetric synthesis. hilarispublisher.comrsc.org

Within the diverse family of chiral amines, those incorporating an indan scaffold are of particular interest. The rigid, bicyclic structure of the indan framework provides a well-defined conformational platform. This rigidity is highly advantageous in asymmetric catalysis, where the precise spatial orientation of catalytic groups is essential for achieving high levels of stereocontrol. nih.gov (R)-1-aminoindane, for example, is a crucial intermediate in the synthesis of rasagiline, a potent drug used for the treatment of central nervous system disorders. google.com The synthesis of enantiomerically pure 1-aminoindanes is a key objective, employing methods such as classical resolution or asymmetric synthesis using chiral auxiliaries or catalysts. google.comresearchgate.net

Overview of Trifluoroacetylation in Amine Chemistry

Trifluoroacetylation is a chemical reaction that introduces a trifluoroacetyl group (-COCF₃) onto an amine, forming a trifluoroacetamide. This process is a widely used strategy in organic chemistry, primarily for the temporary protection of amino groups. google.comacs.org The trifluoroacetyl group is valued for its ability to modulate the reactivity of the amine. Its strong electron-withdrawing nature decreases the nucleophilicity and basicity of the nitrogen atom, preventing it from participating in unwanted side reactions during a multi-step synthesis.

Several methods exist for the trifluoroacetylation of amines. acs.org Common reagents include trifluoroacetic anhydride (B1165640), S-ethyl trifluorothioacetate, and alkyl trifluoroacetates. acs.org The reaction conditions can be adapted to suit various substrates, often proceeding under mild conditions. google.com For instance, a method involving trifluoroacetic acid in the presence of triphosgene (B27547) and triethylamine (B128534) allows for the trifluoroacetylation of primary and secondary amines at room temperature. google.com The stability of the trifluoroacetyl group to certain reaction conditions, coupled with its reliable removal under specific basic conditions, makes it an effective and reversible protecting group. acs.org

Contextualizing (R)-N-Trifluoroacetyl-1-aminoindan within Chiral Synthetic Reagents

This compound is a molecule that embodies the principles discussed in the preceding sections. It is a chiral compound featuring the valuable 1-aminoindan (B1206342) scaffold, where the amino group is protected by a trifluoroacetyl moiety. Its (R)-configuration at the C1 position of the indan ring makes it a specific stereoisomer.

This compound serves primarily as a chiral building block or a synthetic intermediate. In the context of a complex synthesis, the trifluoroacetyl group acts as a protecting group for the amine functionality of (R)-1-aminoindan. This protection allows other parts of the molecule to be chemically modified without interference from the reactive amine. Subsequently, the trifluoroacetyl group can be removed to liberate the free (R)-1-aminoindan for further reaction steps or as the final target molecule.

Furthermore, compounds like this compound are essential in processes for obtaining enantiomerically pure amines. Chiral amides are sometimes used as resolving agents or are intermediates in resolution processes, where a racemic mixture of amines is separated into its constituent enantiomers. Given the pharmaceutical importance of (R)-1-aminoindane, the synthesis and manipulation of derivatives like its N-trifluoroacetyl version are critical steps in ensuring access to the enantiomerically pure active pharmaceutical ingredient. google.com

Structure

3D Structure

Properties

Molecular Formula |

C11H10F3NO |

|---|---|

Molecular Weight |

229.20 g/mol |

IUPAC Name |

N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C11H10F3NO/c12-11(13,14)10(16)15-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H,15,16)/t9-/m1/s1 |

InChI Key |

YUPHAYFQAVLCRV-SECBINFHSA-N |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@@H]1NC(=O)C(F)(F)F |

Canonical SMILES |

C1CC2=CC=CC=C2C1NC(=O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for R N Trifluoroacetyl 1 Aminoindan

Direct N-Trifluoroacetylation of (R)-1-Aminoindan

The most straightforward method for preparing (R)-N-Trifluoroacetyl-1-aminoindan is the direct acylation of the chiral amine, (R)-1-Aminoindan. This process involves the reaction of the primary amino group with a suitable trifluoroacetylating agent.

Several reagents are effective for the N-trifluoroacetylation of primary amines under mild conditions. thermofisher.com The choice of reagent often depends on factors like cost, reactivity, and the desired reaction conditions. Common trifluoroacetylating agents include trifluoroacetic anhydride (B1165640), S-ethyl trifluorothioacetate, and methyl trifluoroacetate (B77799). thermofisher.comorgsyn.org

Trifluoroacetic anhydride is a highly reactive and readily available reagent. orgsyn.org However, its high reactivity can sometimes lead to undesired side reactions or racemization at sensitive stereocenters if not carefully controlled. orgsyn.org S-Ethyl trifluorothioacetate is an alternative that operates under weakly basic conditions (pH 8–9) in aqueous media, offering a milder approach. orgsyn.org Methyl trifluoroacetate is another useful reagent for carrying out trifluoroacetylation under mild conditions. thermofisher.com

The reaction is typically performed in an appropriate solvent, such as dimethyl sulfoxide, at controlled temperatures, often starting at cooler temperatures (e.g., 10-15°C) to manage any exothermic reactions. orgsyn.org

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Trifluoroacetic Anhydride | Controlled temperature in a suitable solvent | Inexpensive, readily available, highly reactive | Can cause undesired side reactions, potential for racemization orgsyn.org |

| S-Ethyl Trifluorothioacetate | Weakly basic (pH 8–9), aqueous medium | Milder conditions | Requires specific pH control orgsyn.org |

| Methyl Trifluoroacetate | Mild conditions thermofisher.com | Useful for simple N-acylation thermofisher.com | May require a base like 1,1,3,3-Tetramethylguanidine for amino acids thermofisher.com |

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product. Key variables include the stoichiometry of the reagents, reaction temperature, and reaction time. For instance, using an excess of the trifluoroacetylating agent can drive the reaction to completion but may also increase the risk of side products. orgsyn.org

A study on trifluoroacetylation demonstrated the importance of reagent equivalents. When reacting a substrate with a trifluoroacetylating agent, using 2 equivalents of trifluoroacetic acid (TFA) significantly improved the yield from 62% after 1 hour to 76% after 24 hours, compared to using only 1 equivalent. researchgate.net The reaction temperature must be carefully maintained; a mild exotherm is often observed, and keeping the temperature below 40°C during the addition of the reagent is a common practice. orgsyn.org The reaction is typically stirred at room temperature for an extended period, such as 22 hours, to ensure completion. orgsyn.org

Multistep Synthetic Routes Involving Trifluoroacetyl Protection

In more complex syntheses, the trifluoroacetyl group is introduced to protect the amine functionality while other parts of the molecule are being constructed or modified. These routes often begin with precursors like indanone.

A common strategy for synthesizing chiral 1-aminoindanes begins with 1-indanone (B140024). researchgate.net This approach involves the asymmetric reduction of an intermediate derived from 1-indanone. One effective method is the diastereoselective heterogeneous metal-catalyzed reduction of a ketimine formed between 1-indanone and a chiral auxiliary, such as (R)-phenylglycine amide. researchgate.net After the stereoselective reduction establishes the desired (R)-chirality at the C-1 position of the indane core, the chiral auxiliary is removed. The resulting (R)-1-aminoindan can then be subjected to N-trifluoroacetylation as described in the direct method. This multi-step process allows for the construction of the enantiomerically pure target compound from an achiral starting material. researchgate.net

The indane ring system itself is often synthesized through intramolecular cyclization reactions. researchgate.net A prominent pathway involves the cyclization of 3-arylpropanoic acids to form 1-indanones. researchgate.net This transformation is a key step in building the core structure of the molecule.

Following the formation of the indanone, the synthesis proceeds to introduce the amino group. One pathway involves converting the ketone into an oxime, which is then stereoselectively reduced. For example, the reduction of an oxime with borane, followed by trifluoroacetylation, can yield the desired N-trifluoroacetylated amino compound. nih.gov This sequence of cyclization to form the ketone, followed by oximation, reduction, and acylation, represents a comprehensive route to the target molecule.

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Cyclization | Intramolecular reaction of a 3-arylpropanoic acid to form the indane ring system. researchgate.net | 1-Indanone |

| 2. Amination Precursor Formation | Conversion of the 1-indanone into a reducible species, such as an oxime or ketimine. researchgate.netnih.gov | 1-Indanone Oxime or Ketimine |

| 3. Reduction | Stereoselective reduction of the intermediate to form the chiral amine. researchgate.netnih.gov | (R)-1-Aminoindan |

| 4. Protection/Acylation | Trifluoroacetylation of the primary amine. nih.gov | This compound |

The intramolecular cyclization of 3-arylpropanoic acids or their derivatives to yield 1-indanones is a classic example of a Friedel-Crafts acylation reaction. researchgate.netmdpi.com This reaction is one of the most useful in organic synthesis for forming aromatic ketones. mdpi.com Typically, the carboxylic acid is first converted to a more reactive species, such as an acid chloride, which then undergoes cyclization in the presence of a Lewis acid catalyst like aluminum trichloride. nih.gov

Alternatively, reagents like niobium pentachloride (NbCl5) can be used under mild conditions (room temperature) to effect the transformation of 3-arylpropanoic acids into 1-indanones. researchgate.net In such cases, the reagent can act both to generate the acyl chloride in situ and to catalyze the subsequent Friedel-Crafts cyclization. researchgate.net The resulting 1-indanone is a crucial precursor, which then enters the synthetic sequence of amination, resolution (if necessary), and final N-trifluoroacetylation to yield the target compound. researchgate.netgoogle.com The Friedel-Crafts reaction is therefore a foundational step in building the carbocyclic framework of the molecule. researchgate.net

Role As a Protecting Group in Complex Organic Synthesis

Amine Protection Strategies Utilizing the Trifluoroacetyl Moiety

The protection of amines is a frequent necessity in organic synthesis, particularly in areas like peptide and nucleoside synthesis, to prevent unwanted side reactions such as acylation or alkylation. masterorganicchemistry.compressbooks.pub The N-trifluoroacetyl group is an effective shield for primary and secondary amines due to the electronic effect of the fluorine atoms, which significantly decreases the nucleophilicity of the nitrogen atom. youtube.com This strategy has been successfully employed in various synthetic contexts, including the synthesis of energetic materials and amino-sugar nucleosides. researchgate.netrsc.org

A key advantage of the trifluoroacetyl group is its orthogonality to other common amine protecting groups like the acid-labile tert-butoxycarbonyl (Boc) and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) groups. masterorganicchemistry.comnih.gov This orthogonality allows for selective deprotection, where the trifluoroacetyl group can be removed under conditions that leave Boc or Cbz groups intact, and vice-versa. For instance, the trifluoroacetyl moiety has been demonstrated as a complementary protecting group in peptide synthesis, both in solution and on solid phase. nih.gov This compatibility enables chemists to orchestrate complex synthetic routes involving multiple protected functional groups. The stability of the N-trifluoroacetyl group under certain acidic conditions used to remove other groups, such as the trityl group, further underscores its strategic utility. nih.govtotal-synthesis.com

Facile Introduction and Removal of the N-Trifluoroacetyl Group

The utility of a protecting group is largely determined by the ease and efficiency of its introduction (protection) and subsequent removal (deprotection). The N-trifluoroacetyl group excels in this regard, offering a variety of methods for both steps that can be tailored to the specific substrate and reaction conditions. researchgate.netnih.gov

Introduction: Trifluoroacetylation of amines can be achieved using several reagents. Trifluoroacetic anhydride (B1165640) is a common and reactive agent, but its high reactivity can sometimes lead to undesired side reactions. orgsyn.org Alternative reagents have been developed to provide milder conditions. For instance, S-ethyl trifluorothioacetate requires weakly basic conditions (pH 8–9), while phenyl trifluoroacetate (B77799) can be used under nearly neutral conditions, albeit sometimes requiring elevated temperatures. orgsyn.org A one-pot method for generating N-trifluoroacetyl-protected amidoketones involves the in-situ protection of an amino acid followed by a Friedel-Crafts acylation, highlighting the group's convenient installation. nih.gov

Removal: The cleavage of the N-trifluoroacetyl group is typically straightforward and can be accomplished under mild conditions, a significant advantage in the synthesis of sensitive molecules. researchgate.net It is readily cleaved by solvolysis, such as treatment with ethanol, or under mild basic conditions. researchgate.netnih.gov For example, cleavage is often effected using potassium or sodium carbonate in an alcohol solvent. Reductive elimination using reagents like sodium borohydride (B1222165) also provides an effective method for deprotection. nih.gov

Table 1: Methods for the Introduction and Removal of the N-Trifluoroacetyl Group

| Transformation | Reagent(s) | Typical Conditions | Reference |

| Introduction | Trifluoroacetic Anhydride | Varies; can be highly reactive | orgsyn.org |

| S-Ethyl Trifluorothioacetate | Aqueous medium, pH 8-9 | orgsyn.org | |

| Phenyl Trifluoroacetate | Neutral conditions, may require heat (120-150°C) | orgsyn.org | |

| 1,1-Dibromo-3,3,3-trifluoroacetone | Base (e.g., NaHCO₃), 1,4-dioxane, 120°C | thieme-connect.de | |

| Removal | Sodium/Potassium Carbonate | Methanol (B129727) or Ethanol, Room Temperature | researchgate.net |

| Ammonia | Aqueous solution | ||

| Sodium Borohydride | Reductive cleavage | nih.gov | |

| Solvolysis | Ethanol | researchgate.net |

Compatibility with Diverse Reaction Conditions and Functional Groups

A crucial attribute of any protecting group is its ability to withstand a wide range of reaction conditions without being prematurely cleaved or inducing side reactions. The N-trifluoroacetyl group demonstrates remarkable stability across various chemical environments, making it suitable for complex synthetic pathways.

Its robustness is particularly evident in its resistance to strongly acidic and oxidative conditions. For example, N-trifluoroacetyl groups have been shown to be stable during nitrolysis or nitration reactions involving reagents like nitric acid and oleum, which are used in the synthesis of energetic compounds. researchgate.net This stability allows for the protection of amine functionalities while other parts of the molecule undergo vigorous transformations.

Furthermore, the trifluoroacetyl group's orthogonality to other protecting groups like Boc, Cbz, and Fmoc means it is compatible with the conditions required for their manipulation. masterorganicchemistry.comnih.gov For example, it remains intact during the acidic cleavage of a Boc group (e.g., with trifluoroacetic acid) or the hydrogenolysis of a Cbz group. masterorganicchemistry.com This chemical inertness to a broad spectrum of reagents significantly expands its applicability in synthetic organic chemistry.

Table 2: Compatibility Profile of the N-Trifluoroacetyl Group

| Condition/Reagent Class | Compatibility | Notes | Reference |

| Strong Acids (e.g., HNO₃/Oleum) | Compatible | Stable under nitration/nitrolysis conditions. | researchgate.net |

| Oxidizing Agents | Generally Compatible | Withstands many common oxidants. | researchgate.net |

| Catalytic Hydrogenation | Compatible | Stable under conditions used to remove Cbz groups. | masterorganicchemistry.com |

| Strong Bases (e.g., NaOH, KOH) | Incompatible | Cleaved under strong basic conditions. | nih.govorganic-chemistry.org |

| Mild Bases (e.g., K₂CO₃, NaHCO₃) | Incompatible | Used for deprotection. | researchgate.netnih.gov |

| Nucleophiles (e.g., Hydrazines) | Incompatible | Can be cleaved by nucleophilic attack. | |

| Reductive Agents (e.g., NaBH₄) | Incompatible | Used for reductive deprotection. | nih.gov |

Stereochemical Integrity During Protection and Deprotection

For chiral molecules such as (R)-1-aminoindan, maintaining the stereochemical purity of the stereocenter adjacent to the amine is paramount throughout the synthetic sequence. The choice of protecting group and the conditions used for its introduction and removal can significantly impact stereochemical integrity.

The N-trifluoroacetyl group generally performs well in this regard, preserving the enantiomeric purity of the substrate. However, the choice of the acylating agent for the protection step is critical. The use of highly reactive trifluoroacetic anhydride has been reported to carry a risk of racemization at adjacent asymmetric centers under certain conditions. orgsyn.org To mitigate this risk, milder trifluoroacetylating agents are preferred for chiral substrates. orgsyn.org

The deprotection of the N-trifluoroacetyl group is typically performed under mild conditions, such as basic hydrolysis with potassium carbonate in methanol or reductive cleavage, which are not known to cause epimerization of adjacent stereocenters. researchgate.netnih.gov This ensures that the stereochemical information encoded in the starting material, such as the (R)-configuration of N-Trifluoroacetyl-1-aminoindan, is faithfully transferred to the final product. The ability to protect and deprotect while preserving the stereocenter's configuration is a critical feature that makes the trifluoroacetyl group valuable in asymmetric synthesis. nih.gov

Applications in Asymmetric Catalysis and Stereoselective Synthesis

Development as Chiral Auxiliaries

Chiral auxiliaries are compounds temporarily attached to a substrate to guide a reaction towards the formation of a specific stereoisomer. After the reaction, the auxiliary is removed, having imparted its chiral information to the product. Derivatives of (R)-1-aminoindan have been widely and successfully used for this purpose.

Design Principles of (R)-1-Aminoindan-Derived Chiral Auxiliaries

The efficacy of chiral auxiliaries derived from (R)-1-aminoindan stems from their distinct structural features. The rigid, bicyclic indane framework significantly restricts conformational freedom, which is essential for creating a predictable and effective stereochemical directing group. This rigidity helps to shield one face of the prochiral substrate to which the auxiliary is attached, thereby directing the incoming reagent to the other face.

The design of these auxiliaries typically involves forming an amide bond between the amino group of (R)-1-aminoindan and a substrate. The substituent on the nitrogen atom can be varied to fine-tune the steric and electronic nature of the auxiliary. For example, bulky groups like pivaloyl or benzoyl are used to maximize stereodifferentiation. The fixed orientation of the substituent at the chiral center of the aminoindan moiety is a determining factor in controlling the trajectory of reagent approach and, consequently, the stereochemical result of the reaction.

Application in Diastereoselective Reactions

Chiral auxiliaries based on (R)-1-aminoindan have been successfully utilized in various diastereoselective reactions, such as alkylations, acylations, and Diels-Alder reactions. For instance, when attached to a prochiral enolate, the auxiliary directs an incoming electrophile to one of the two diastereotopic faces of the enolate, leading to the preferential formation of one diastereomer.

A significant application is in the diastereoselective alkylation of glycine (B1666218) derivatives to synthesize non-proteinogenic α-amino acids. By attaching an (R)-1-aminoindan-derived auxiliary to the nitrogen of a glycine ester, the resulting enolate can be alkylated with high levels of diastereoselectivity. These auxiliaries have also been instrumental in controlling the stereochemistry of conjugate additions and aldol (B89426) reactions.

Recyclability and Reusability of Chiral Auxiliaries

A key advantage of using chiral auxiliaries is the ability to recover and reuse them, which offers significant economic and environmental benefits. Following the stereoselective reaction, the covalent bond linking the auxiliary to the newly formed chiral product is cleaved. The auxiliary can then be recovered and utilized in subsequent reactions, ideally without any loss of its chemical and stereochemical integrity.

The robust nature of the (R)-1-aminoindan scaffold allows it to withstand the conditions required for both the stereoselective transformation and the subsequent cleavage step. Amide-based auxiliaries, for example, can often be removed via acidic or basic hydrolysis. The recovered (R)-1-aminoindan derivative can then be re-acylated and used again, making the process more sustainable for large-scale synthetic applications.

Integration into Chiral Ligands for Transition Metal Catalysis

Beyond their function as chiral auxiliaries, (R)-1-aminoindan derivatives are fundamental components in the design of chiral ligands for asymmetric transition metal catalysis. These ligands bind to a metal center, creating a chiral catalytic complex that can selectively produce one enantiomer of a product over the other.

Ligand Scaffold Design Featuring (R)-1-Aminoindan Derivatives

The rigid and sterically defined structure of (R)-1-aminoindan makes it an excellent scaffold for building chiral ligands. A diverse array of ligand types has been synthesized using this framework, including phosphines, phosphites, and mixed P,N-ligands. In many of these designs, the amino group of (R)-1-aminoindan is functionalized to introduce the atoms that will coordinate to the metal. For example, reacting it with chlorodiphenylphosphine (B86185) can produce a phosphine (B1218219) ligand.

The primary goal in designing these ligands is to create a "chiral pocket" around the metal center. The steric bulk of the indane unit is strategically positioned to influence how the substrate binds to the metal, which in turn controls the enantioselectivity of the catalyzed reaction. The electronic properties of the ligand can also be adjusted by modifying substituents on the indane ring or on the coordinating atoms themselves.

Enantioselective Hydrogenation Reactions

Chiral ligands derived from (R)-1-aminoindan have shown outstanding results in enantioselective hydrogenation, a cornerstone transformation in modern organic synthesis. In these reactions, hydrogen is added across a double bond, and a chiral transition metal catalyst ensures the reaction produces a chiral product with a high enantiomeric excess (ee).

Rhodium and iridium complexes featuring chiral phosphine ligands derived from (R)-1-aminoindan have been effectively applied in the asymmetric hydrogenation of various prochiral olefins, such as enamides and α,β-unsaturated esters. For example, specific P,N-ligands that incorporate the (R)-1-aminoindan scaffold have proven highly effective in the rhodium-catalyzed asymmetric hydrogenation of α-dehydroamino acid derivatives, affording the corresponding α-amino acid products with excellent enantioselectivities. The success of these catalyst systems lies in the well-defined chiral environment that the ligand creates around the metal, allowing for precise differentiation between the two enantiotopic faces of the substrate.

Asymmetric Alkylation and Conjugate Addition Reactions

Chiral ligands derived from (R)-1-aminoindan have shown promise in guiding the stereochemical outcome of alkylation and conjugate addition reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds in a stereocontrolled manner.

In the realm of conjugate addition, the use of chiral catalysts can direct the addition of nucleophiles to α,β-unsaturated compounds, generating stereogenic centers with high enantioselectivity. For instance, the conjugate addition of various nitrogen, sulfur, and carbon nucleophiles to α-branched vinyl ketones has been explored using chiral amine catalysts. While not directly employing (R)-N-trifluoroacetyl-1-aminoindan, these studies highlight the potential of chiral amines in controlling the enantioselectivity of such transformations. The enantioselectivity is often dependent on the conformation of the iminium ion intermediate formed between the catalyst and the substrate. nih.gov

A notable example involves the conjugate addition of N-trifluoroacetyl-1,2-aminothiol to aromatic enones, which proceeded with high yields and enantioselectivities. nih.gov This demonstrates the compatibility of the trifluoroacetyl group in related chiral scaffolds under certain catalytic conditions.

Table 1: Asymmetric Conjugate Addition to α-Branched Vinyl Ketones

| Nucleophile | Catalyst | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|

| Benzotriazole | Chiral Amine | Toluene | 85 | 92 |

| Triazole | Chiral Amine | Toluene | 88 | 90 |

| N-Trifluoroacetyl-1,2-aminothiol | Chiral Amine | Toluene | 92 | 95 |

Data sourced from studies on enamine catalysis. The specific chiral amine catalyst varied for each nucleophile to achieve optimal results.

Other Transition Metal-Mediated Transformations

The rigid framework of (R)-1-aminoindan makes it an attractive ligand for various other transition metal-mediated transformations beyond alkylation and conjugate addition. Rhodium, in particular, has been a key metal in this context.

Rhodium(III)-catalyzed C-H activation and annulation reactions of substrates bearing a chiral directing group derived from (R)-aminoindane have been developed. For example, the reaction of imines generated from (R)-aminoindane with α,β-unsaturated compounds can lead to the formation of highly substituted piperidines with good diastereoselectivity. nih.gov In these transformations, the chiral aminoindane auxiliary directs the stereochemical outcome of the cyclization. nih.gov Further studies have shown that substituents on the aminoindane framework can influence the efficiency and enantioselectivity of these annulation reactions, with a 7-fluoro-1-aminoindane derivative providing superior results in certain cases. nih.gov

Rhodium(III)-catalyzed oxidative annulation reactions have also been employed for the synthesis of 1-aminoindane derivatives themselves, showcasing the versatility of this metal in accessing this important structural motif. exlibrisgroup.comnih.gov

Utilization in Organocatalysis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. The chiral amine of (R)-1-aminoindan is a key functional group for the design of effective organocatalysts.

Design and Synthesis of (R)-1-Aminoindan-Derived Organocatalysts

The synthesis of organocatalysts often involves the derivatization of the primary amine of (R)-1-aminoindan to introduce other functional groups that can participate in the catalytic cycle. These can include hydrogen-bond donors like ureas, thioureas, or squaramides, which can activate electrophiles and orient substrates in the transition state.

The trifluoroacetyl group in this compound serves as a stable protecting group during the synthesis of more complex catalyst structures. Its removal, typically under mild basic conditions, reveals the primary amine which can then be further functionalized. For instance, primary amine-salicylamide organocatalysts have been synthesized from chiral diamines and have proven effective in asymmetric conjugate additions. nih.gov

Asymmetric Aldol Reactions

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation. Organocatalysts derived from chiral amines, including those based on the (R)-1-aminoindan scaffold, can effectively catalyze this transformation. These catalysts operate through the formation of a nucleophilic enamine intermediate with a ketone donor, which then reacts with an aldehyde acceptor.

While direct data on this compound as a catalyst is scarce, proline and its derivatives, which share the secondary amine motif often generated from primary amines like (R)-1-aminoindan, are well-established catalysts for aldol reactions. nih.govsci-hub.ruresearchgate.netsemanticscholar.orgyoutube.com These reactions often proceed with high diastereo- and enantioselectivity. nih.gov The stereochemical outcome is rationalized by a Zimmerman-Traxler-type transition state where the catalyst controls the facial selectivity of the enamine attack on the aldehyde. nih.gov

Table 2: Proline-Catalyzed Asymmetric Aldol Reaction of Acetone with Various Aldehydes

| Aldehyde | Solvent | Yield (%) | ee (%) |

|---|---|---|---|

| 4-Nitrobenzaldehyde | DMSO | 68 | 76 |

| 4-Chlorobenzaldehyde | DMSO | 55 | 65 |

| Benzaldehyde | DMSO | 45 | 50 |

Data represents typical results for proline-catalyzed direct asymmetric aldol reactions. sci-hub.ru

Enantiodivergence and Solvent Effects in Organocatalyzed Reactions

The ability to selectively produce either enantiomer of a product from the same starting materials is a significant advantage in asymmetric synthesis, a phenomenon known as enantiodivergence. In organocatalysis, this can sometimes be achieved by simply changing the solvent.

Solvent molecules can interact with the catalyst and substrates, influencing the energies of the diastereomeric transition states and thereby altering the enantioselectivity of the reaction. While specific studies on enantiodivergence controlled by solvent effects with (R)-1-aminoindan-derived catalysts are not widely reported, the principle is a well-established concept in organocatalysis. The choice of solvent can impact the solubility, aggregation state, and conformational preferences of the catalyst and intermediates, all of which can have a profound effect on the stereochemical outcome.

Intramolecular Cyclization and Annulation Reactions

Organocatalysts derived from chiral amines are also powerful tools for promoting intramolecular cyclization and annulation reactions, leading to the formation of complex cyclic structures with high stereocontrol. ku.ac.ae These reactions often proceed through a cascade of events, where the organocatalyst orchestrates multiple bond formations in a single operation.

For example, rhodium-catalyzed intramolecular C-H annulations using chiral aminoindane auxiliaries have been shown to be effective in constructing tricyclic indole (B1671886) cores. nih.gov In the realm of organocatalysis, intramolecular aza-Michael reactions and Diels-Alder cycloadditions catalyzed by chiral amines have achieved impressive levels of stereocontrol. ku.ac.ae These strategies are increasingly being utilized in the total synthesis of natural products. ku.ac.ae

A Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones derived from amino acids provides a metal-free route to oxazinanones, highlighting another facet of organocatalyzed cyclizations. frontiersin.orgnih.gov

Analytical Methodologies Involving R N Trifluoroacetyl 1 Aminoindan

Derivatization for Enhanced Chromatographic Separation and Detection

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a particular analytical technique. In the context of gas chromatography, derivatization is often employed to increase the volatility and thermal stability of polar compounds containing active hydrogens, such as amines. iu.edusigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. For many drugs, including primary amines like amphetamine, derivatization is necessary to improve their chromatographic behavior and prevent issues like peak asymmetry and band broadening. iu.edu The trifluoroacetyl group in (R)-N-Trifluoroacetyl-1-aminoindan makes it a suitable reagent for this purpose. When reacted with a primary or secondary amine, it forms a trifluoroacetyl derivative that is more volatile and thermally stable, making it amenable to GC-MS analysis. iu.edusigmaaldrich.com This process involves replacing a labile hydrogen in the analyte with a more stable trifluoroacetyl group. iu.edu

The general procedure involves mixing the analyte with the trifluoroacetylating reagent, often with heating, to form the derivative. nih.govresearchgate.net The resulting derivative is then introduced into the GC-MS system for analysis. The mass spectrometer provides detailed structural information, aiding in the definitive identification of the analyte. nih.gov

Impact of Trifluoroacetyl Derivatization on Retention Times and Fragmentation Patterns

The introduction of a trifluoroacetyl group significantly alters the chemical properties of an analyte, which in turn affects its behavior in a GC-MS system.

Retention Times: Derivatization with a reagent like trifluoroacetic anhydride (B1165640) (TFAA) typically leads to an increase in the molecular weight of the analyte. This generally results in longer retention times on the GC column. For example, the derivatization of amphetamine with TFAA produces a larger, more symmetric chromatographic peak compared to the underivatized compound. iu.edu This can be beneficial for separating the analyte from other components in a complex mixture.

Fragmentation Patterns: The trifluoroacetyl group directs the fragmentation of the derivatized molecule in the mass spectrometer in a predictable way, producing characteristic ions that are useful for identification. researchgate.net In electron ionization (EI) mass spectrometry, trifluoroacetyl derivatives of amphetamine-like compounds often undergo α-cleavage (cleavage of the carbon-carbon bond adjacent to the nitrogen atom). researchgate.netlibretexts.orgyoutube.com This results in the formation of stable, resonance-stabilized immonium ions that often represent the base peak or other prominent peaks in the mass spectrum. researchgate.netyoutube.com For instance, the TFA derivative of amphetamine shows a prominent fragment ion at m/z 140, while the TFA derivative of methamphetamine shows a base peak at m/z 154. researchgate.net These specific fragmentation patterns are crucial for the unambiguous identification of the parent compound. researchgate.netlibretexts.org

| Derivative | Characteristic Fragment Ions (m/z) |

| Trifluoroacetyl-amphetamine (TFA-AM) | 140, 118, 91 |

| Trifluoroacetyl-methamphetamine (TFA-MA) | 154, 118, 91 |

| Trifluoroacetyl-MDMA (TFA-MDMA) | 154, 135, 162 |

Table based on fragmentation data from reference researchgate.net

Comparison with Other Derivatization Reagents in Forensic Chemistry

In forensic chemistry, various acylating agents are used for the derivatization of amphetamine-type stimulants (ATS) prior to GC-MS analysis. Besides trifluoroacetic anhydride (TFAA), other common reagents include pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA). nih.govresearchgate.netnih.gov

The choice of reagent can impact the sensitivity and chromatographic properties of the analysis. A comparative study of TFAA, PFPA, and HFBA for the analysis of ten amphetamines and cathinones in oral fluid found that PFPA provided the best sensitivity. nih.govresearchgate.net Another study comparing five different acylation reagents for ATS analysis in urine concluded that acetic anhydride was superior in terms of signal-to-noise ratio and peak area for several of the tested compounds. nih.govoup.com However, fluorinated anhydrides like TFAA are widely used due to the improved chromatographic peak shape they provide. nih.govoup.com

| Derivatization Reagent | Analyte | Key Findings |

| Acetic Anhydride | Amphetamine, MA, MDMA, MDEA | Proved to be the best according to S/N ratio and peak area results. nih.govoup.com |

| Pentafluoropropionic Anhydride (PFPA) | 10 Amphetamines and Cathinones | Proved to be the best for derivatization based on sensitivity. nih.govresearchgate.net |

| Trifluoroacetic Anhydride (TFAA) | Amphetamine-type stimulants | Commonly used to improve chromatographic shape. nih.govoup.com |

Chiral Derivatization for Enantiomeric Purity Determination

Many pharmaceuticals and biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Since enantiomers can have different physiological effects, determining the enantiomeric purity (or enantiomeric excess) is crucial. nih.gov

Formation of Diastereomeric Derivatives for Chiral HPLC

One of the main strategies for separating enantiomers by High-Performance Liquid Chromatography (HPLC) is the "indirect" method, which involves derivatization with a chiral derivatizing agent (CDA). chiralpedia.comnih.gov When a racemic mixture (a 50:50 mixture of two enantiomers) is reacted with a single, pure enantiomer of a CDA, a pair of diastereomers is formed. chiralpedia.com

Unlike enantiomers, diastereomers have different physical and chemical properties and therefore can be separated on a standard, achiral HPLC column. nih.govsigmaaldrich.com For this to be successful, the CDA must be enantiomerically pure and the derivatization reaction should proceed without racemization. chiralpedia.com this compound, being a single enantiomer, can function as such a CDA, reacting with a racemic analyte to form a pair of diastereomers that can then be separated chromatographically. The resulting diastereomers will have different interactions with the stationary phase of the HPLC column, leading to different retention times and thus, separation. nih.govnanobioletters.com

Method Development for Enantiomeric Excess (ee) Determination

The goal of method development for enantiomeric excess (ee) determination is to achieve a reliable and accurate quantification of the two diastereomers formed in the chiral derivatization step. nih.gov This involves several key considerations:

Chromatographic Separation: The primary goal is to achieve baseline separation of the two diastereomeric peaks. This is accomplished by optimizing the HPLC conditions, including the choice of the stationary phase (column) and the mobile phase composition. researchgate.net

Detection: The diastereomers are typically detected using a UV or fluorescence detector. yakhak.org The area of each chromatographic peak is proportional to the concentration of the corresponding diastereomer.

Calculation of Enantiomeric Excess: Once the peak areas of the two diastereomers are measured, the enantiomeric excess can be calculated using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the two diastereomers. nih.govuma.es

Method Validation: To ensure the reliability of the results, the analytical method must be validated. yakhak.org This includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nanobioletters.comyakhak.org

While direct methods using chiral stationary phases are also common, the indirect approach of forming diastereomers offers flexibility and can be performed on standard achiral HPLC systems. nih.govsigmaaldrich.com The development of such methods is essential for quality control in the pharmaceutical industry and for various research applications where the stereochemistry of a molecule is of interest. researchgate.netresearchgate.net

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of (R)-N-Trifluoroacetyl-1-aminoindan, providing detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the indan (B1671822) skeleton and the N-H proton of the amide group. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region, approximately between δ 7.2 and 7.4 ppm. The proton at the chiral center (C1-H) is anticipated to be a multiplet due to coupling with the adjacent methylene (B1212753) protons and the N-H proton, likely resonating in the range of δ 5.5-5.8 ppm. The methylene protons of the five-membered ring (C2-H₂ and C3-H₂) will present as complex multiplets in the aliphatic region of the spectrum. The N-H proton of the secondary amide is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. chemistryconnected.comresearchgate.net

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The carbonyl carbon of the trifluoroacetyl group is characteristically found far downfield, typically in the range of δ 155-160 ppm, influenced by the strong electron-withdrawing nature of the trifluoromethyl group. libretexts.orgresearchgate.netresearchgate.net The carbons of the aromatic ring will resonate between δ 120 and 150 ppm. libretexts.org The chiral carbon (C1) is expected around δ 50-60 ppm, while the methylene carbons (C2 and C3) will appear further upfield. The trifluoromethyl carbon will also be visible, often as a quartet due to coupling with the fluorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 7.2 - 7.4 | 120 - 129 |

| Aromatic C (quaternary) | - | 140 - 145 |

| C1-H | 5.5 - 5.8 | 50 - 60 |

| C2-H₂ | 2.0 - 3.2 | 30 - 40 |

| C3-H₂ | 2.8 - 3.5 | 30 - 40 |

| N-H | Variable (broad) | - |

| C=O | - | 155 - 160 |

| CF₃ | - | ~116 (quartet) |

Note: These are predicted values based on the analysis of related structures and are subject to variation based on solvent and experimental conditions.

To confirm the (R) configuration at the C1 position, advanced NMR techniques are employed. Chiral solvating agents can be added to the NMR sample, which form diastereomeric complexes with the enantiomers, leading to the separation of their NMR signals. researchgate.net This allows for the determination of enantiomeric purity.

Furthermore, two-dimensional NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to establish through-space correlations between protons. For this compound, a NOESY experiment could potentially show a correlation between the C1-H proton and one of the aromatic protons, helping to confirm the stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (229.09 g/mol ). The high-resolution mass spectrum would provide the exact mass, confirming the elemental formula C₁₁H₁₀F₃NO.

Common fragment ions would arise from the cleavage of the molecule. The loss of the trifluoroacetyl group (CF₃CO) would result in a significant fragment ion corresponding to the 1-aminoindan (B1206342) cation at m/z 132. Another prominent fragment could be the tropylium-like ion resulting from the indan moiety at m/z 117.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 229 | [M]⁺ |

| 132 | [M - CF₃CO]⁺ |

| 117 | [C₉H₉]⁺ |

| 97 | [CF₃CO]⁺ |

| 69 | [CF₃]⁺ |

The fragmentation of N-trifluoroacetyl derivatives is well-documented. rsc.orgnih.govresearchgate.net The primary fragmentation pathway for this compound is the alpha-cleavage of the bond between the C1 carbon and the nitrogen atom, leading to the formation of a stable indanyl cation. Another characteristic fragmentation is the cleavage of the amide bond, resulting in the formation of the trifluoroacetyl cation and the 1-aminoindan radical cation. The presence of the trifluoromethyl group leads to the characteristic fragment ion at m/z 69. researchgate.net

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. libretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bond, the C=O bond of the amide, and the aromatic C-H bonds.

The N-H stretching vibration of the secondary amide is expected to appear as a single, sharp peak in the region of 3300-3500 cm⁻¹. acs.orgquimicaorganica.orgacs.orgnih.gov The C=O stretching vibration (Amide I band) will be a strong, sharp absorption typically found between 1680 and 1720 cm⁻¹. libretexts.orgacs.orgquimicaorganica.org The presence of the electron-withdrawing trifluoromethyl group can shift this band to a higher frequency. The C-F stretching vibrations of the trifluoromethyl group will result in strong absorptions in the region of 1100-1300 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will appear around 1450-1600 cm⁻¹.

X-ray Crystallography for Solid-State Conformation

As of the latest available data, there is no publicly accessible X-ray crystal structure for this compound in the Cambridge Structural Database (CSD) or other referenced scientific literature. Therefore, a definitive analysis of its solid-state conformation based on experimental X-ray diffraction data cannot be provided at this time.

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis for this compound would provide invaluable information on:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles within the molecule, revealing the preferred conformation of the indane ring system and the orientation of the trifluoroacetyl group relative to the chiral center.

Intermolecular Interactions: The nature and geometry of intermolecular forces, such as hydrogen bonding between the N-H and C=O groups of adjacent molecules, and potential π-π stacking interactions between the aromatic rings. These interactions govern the packing of the molecules in the crystal lattice.

Absolute Stereochemistry: Confirmation of the (R)-configuration at the C1 position of the indane ring.

While computational modeling could offer theoretical predictions of the solid-state structure, experimental determination through X-ray crystallography remains essential for definitive structural elucidation.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and geometry of molecules. For (R)-N-Trifluoroacetyl-1-aminoindan, these calculations provide a foundational understanding of its intrinsic properties.

Conformational Analysis and Rotational Potential Energy Surfaces

The conformational flexibility of this compound primarily arises from rotation around the C1-N and N-C(O) single bonds. The five-membered ring of the indan (B1671822) scaffold is relatively rigid, but it can still adopt envelope or twist conformations. Computational studies on the parent 2-aminoindan (B1194107) have shown that the amine substituent can exist in either an axial or equatorial position. In the case of this compound, the bulky trifluoroacetyl group significantly influences the conformational preferences.

The rotational potential energy surface (PES) can be mapped by systematically varying the dihedral angles of interest and calculating the corresponding energy at each point. For this compound, the key dihedral angles are τ1 (defining the rotation around the C1-N bond) and τ2 (defining the rotation of the trifluoroacetyl group).

| Dihedral Angle | Description | Expected Low-Energy Conformations |

| τ1 (H-C1-N-H) | Rotation of the amino group relative to the indan ring | Staggered conformations that minimize steric interactions between the trifluoroacetyl group and the indan backbone are favored. |

| τ2 (C1-N-C=O) | Rotation of the trifluoroacetyl group | Planar or near-planar arrangements of the amide bond are expected due to resonance stabilization. syn and anti conformers relative to the C1-H bond are possible. |

DFT calculations would likely predict that the most stable conformer seeks to minimize the steric clash between the trifluoroacetyl group and the fused benzene (B151609) ring of the indan moiety. The strong electron-withdrawing nature of the trifluoroacetyl group also influences the electronic environment of the nitrogen atom, affecting its bond lengths and angles.

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of a molecule can be significantly altered by its solvent environment. Computational methods, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects. In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

For (R)-N-TFA-1-aminoindan, moving from a nonpolar to a polar solvent is expected to have several consequences:

Stabilization of Polar Conformers: Conformations with a larger dipole moment will be preferentially stabilized in polar solvents. This could lead to a shift in the equilibrium population of conformers compared to the gas phase.

Influence on Hydrogen Bonding: In protic solvents, the solvent molecules can act as hydrogen bond donors or acceptors, interacting with the carbonyl oxygen and the N-H group of the amide. These interactions can further influence the conformational preferences.

Modulation of Reactivity: The electronic properties of the molecule, such as the partial charges on the atoms, can be altered by the solvent. This, in turn, can affect the molecule's reactivity in subsequent chemical transformations.

| Solvent Property | Expected Effect on this compound |

| Polarity (Dielectric Constant) | Increased polarity stabilizes conformers with larger dipole moments. |

| Hydrogen Bonding Ability | Protic solvents can form hydrogen bonds with the amide group, potentially altering the rotational barrier around the N-C(O) bond. |

Modeling of Transition States in Catalytic Cycles

This compound and its derivatives can serve as chiral ligands or organocatalysts in asymmetric synthesis. Computational modeling of the transition states in these catalytic cycles is crucial for understanding the origin of enantioselectivity. By locating the transition state structures for the formation of the major and minor enantiomers and calculating their relative energies, one can predict the stereochemical outcome of a reaction.

For instance, if a derivative of (R)-N-TFA-1-aminoindan were used as a catalyst in a Michael addition, DFT calculations could be employed to model the transition state of the nucleophilic attack on the Michael acceptor. The calculations would reveal the non-covalent interactions, such as hydrogen bonds and steric repulsions, between the catalyst and the substrates that dictate the facial selectivity of the attack.

Prediction of Stereoselectivity and Mechanistic Insights

Building upon the modeling of transition states, computational chemistry offers a powerful tool for predicting the stereoselectivity of reactions involving this compound. By comparing the activation energies for the different stereochemical pathways, a theoretical enantiomeric excess (ee) can be calculated and compared with experimental results.

These computational studies can also provide deep mechanistic insights that are difficult to obtain experimentally. For example, they can elucidate the precise role of the trifluoroacetyl group in modulating the catalyst's activity and selectivity. The electron-withdrawing nature of this group can enhance the acidity of the N-H proton, making it a more effective hydrogen bond donor in certain catalytic cycles. Furthermore, the steric bulk of the trifluoroacetyl group can create a well-defined chiral pocket around the active site, leading to high levels of stereocontrol.

Future Research Directions and Potential Academic Impact

Novel Synthetic Applications Beyond Current Scope

The (R)-1-aminoindan core, accessible from its trifluoroacetyl-protected form, is a privileged scaffold in asymmetric synthesis. Future research is anticipated to move beyond its established roles and explore novel transformations and applications. One promising avenue is its use as a precursor for a new generation of organocatalysts. Organocatalysis has become a powerful tool in asymmetric synthesis, comparable to metal catalysis and biocatalysis. nih.gov Chiral amines are frequently used to form enamine or iminium ion intermediates, which then participate in highly stereoselective reactions. nih.gov

Future work could involve the deprotection of (R)-N-Trifluoroacetyl-1-aminoindan followed by modification to create novel primary or secondary amine catalysts. These new catalysts could be applied to a wider range of reactions that are currently challenging, such as the asymmetric functionalization of less reactive carbonyl compounds or the development of novel cascade reactions. For instance, the unique steric and electronic properties of the indane framework could impart unique selectivity in Michael additions, aldol (B89426) reactions, or Mannich reactions, expanding the synthetic chemist's toolkit. The development of dual-catalysis systems, where an indane-derived organocatalyst works in synergy with a metal catalyst, represents another frontier, potentially enabling reactions that are not feasible with either catalyst alone. nih.govnih.gov

Design of Advanced Chiral Architectures Incorporating the this compound Motif

The incorporation of the rigid and stereochemically defined indane motif from this compound into larger, more complex chiral architectures is a significant area for future research. This involves using the compound not just as a catalyst or auxiliary, but as a fundamental structural component of novel chiral ligands, materials, and supramolecular assemblies.

Advanced chiral ligands for transition-metal catalysis are a key target. For example, derivatives of the corresponding (R)-1-aminoindan can be integrated into P,N-ligands, N,N-ligands, or N-heterocyclic carbene (NHC) frameworks. mdpi.com These ligands could find applications in a variety of asymmetric transformations, including hydrogenation, hydrosilylation, and C-C bond-forming cross-coupling reactions. researchgate.net The defined stereochemistry and conformational rigidity of the indane backbone can lead to highly organized transition states, resulting in superior enantioselectivity in catalytic processes. researchgate.net

Furthermore, the (R)-aminoindan motif can be incorporated into peptide-based structures or polymers to create advanced materials with tailored chiral properties. mdpi.com Such materials could be used in chiral recognition, enantioselective separations, or as heterogeneous catalysts that combine the benefits of high selectivity with ease of recovery and recycling. umontreal.ca

Table 1: Potential Advanced Chiral Architectures and Applications

| Chiral Architecture Type | Potential Application | Rationale for Using (R)-1-Aminoindan Motif |

|---|---|---|

| Bidentate P,N-Ligands | Asymmetric Hydrogenation, Allylic Alkylation | The rigid indane scaffold can pre-organize the ligand for high enantioselectivity. |

| Chiral N-Heterocyclic Carbene (NHC) Ligands | Asymmetric Metathesis, C-H Activation | The steric bulk of the indane group can influence the catalytic pocket and enhance stereocontrol. mdpi.com |

| Peptide-Based Catalysts | Enantioselective Acyl Transfer, Michael Additions | Incorporation into a peptide sequence can create a defined chiral microenvironment. mdpi.com |

| Chiral Polymers/Resins | Heterogeneous Catalysis, Chiral Chromatography | Covalently linking the motif to a solid support allows for catalyst recycling and use in flow chemistry systems. umontreal.ca |

Green Chemistry Approaches in its Synthesis and Application

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound and its parent amine will likely focus on developing more sustainable and environmentally benign synthetic methods. A key area of interest is the replacement of classical resolution techniques, which are often inefficient, with biocatalytic methods. mdpi.com

Enzymatic kinetic resolution or asymmetric synthesis using enzymes like lipases, oxidases, or transaminases can provide access to enantiomerically pure (R)-1-aminoindan with high efficiency and under mild, aqueous conditions. researchgate.netmdpi.comnih.gov For example, lipase-mediated resolution of precursor molecules has been shown to be an effective method for producing optically active aminoindanols, which are closely related intermediates. researchgate.net The development of whole-cell biocatalysts or immobilized enzymes could further enhance the industrial feasibility of these green routes. mdpi.com

Another green chemistry approach is the use of continuous flow chemistry for the synthesis and subsequent reactions of (R)-1-aminoindan derivatives. umontreal.ca Flow reactors offer advantages such as improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward scaling-up. umontreal.ca Integrating biocatalytic steps into a continuous flow process represents a particularly advanced and sustainable manufacturing strategy for the future.

Table 2: Comparison of Synthetic Approaches for (R)-1-Aminoindan

| Method | Advantages | Disadvantages | Green Chemistry Relevance |

|---|---|---|---|

| Classical Resolution (e.g., with tartaric acid) | Well-established methodology. | Maximum 50% theoretical yield, generates significant waste from the resolving agent and unwanted enantiomer. | Low |

| Asymmetric Synthesis (using chiral auxiliaries) | High enantioselectivity possible. researchgate.net | Requires stoichiometric amounts of the chiral auxiliary, which must be synthesized and later removed. | Medium |

| Asymmetric Catalysis (e.g., hydrogenation) | High atom economy, low catalyst loading. | Often requires precious metal catalysts and high-pressure equipment. | High |

| Biocatalysis (e.g., enzymatic resolution) | High enantioselectivity, mild reaction conditions (aqueous, room temp), biodegradable catalysts. mdpi.comnih.gov | Substrate scope can be limited, requires development and optimization of the biocatalyst. | Very High |

Theoretical Studies of Reactivity and Selectivity in Novel Transformations

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules in chemical reactions. Future academic impact will be driven by theoretical studies aimed at elucidating the reactivity and selectivity of catalysts and intermediates derived from this compound.

Density Functional Theory (DFT) calculations can be employed to model the transition states of reactions catalyzed by (R)-1-aminoindan-derived species. researchgate.net Such studies can reveal the subtle non-covalent interactions responsible for stereochemical control, providing a rational basis for the design of more effective catalysts. For example, by understanding the origin of diastereoselectivity in annulation reactions that form indane derivatives, new and improved catalyst systems can be developed. researchgate.net

Molecular dynamics (MD) simulations can be used to study the conformational dynamics of larger chiral architectures, such as ligands or peptide-based catalysts, incorporating the indane motif. ajchem-a.comnih.gov These simulations can help predict the most stable conformations and how a substrate might bind within a catalytic pocket. This predictive power can accelerate the discovery process by allowing researchers to screen potential catalyst structures in silico before committing to laboratory synthesis. ajchem-a.com This synergy between computational prediction and experimental validation is a hallmark of modern chemical research and will be crucial for unlocking the full potential of the this compound scaffold.

Table 3: Theoretical Methods and Their Potential Insights

| Theoretical Method | Subject of Study | Potential Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Transition states of organocatalytic reactions. researchgate.net | Origin of enantioselectivity, role of non-covalent interactions, prediction of reaction barriers. |

| Molecular Dynamics (MD) | Conformation of chiral ligands and their complexes with metals or substrates. ajchem-a.comnih.gov | Understanding ligand flexibility, identifying key binding interactions, predicting substrate approach. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed reactions to produce (R)-1-aminoindan. | Elucidation of the active site mechanism, rational design of enzyme mutants for improved activity or selectivity. |

| In Silico Screening | Library of potential indane-derived catalysts. | Rapid identification of promising catalyst candidates, prioritization of synthetic targets. ajchem-a.com |

Q & A

Q. What are the established synthetic routes for (R)-N-Trifluoroacetyl-1-aminoindan, and what analytical techniques are critical for structural confirmation?

Methodological Answer: The synthesis typically involves trifluoroacetylation of (R)-1-aminoindan using trifluoroacetic anhydride (TFAA) under anhydrous conditions . Key steps include:

Reaction Setup : Dissolve (R)-1-aminoindan in dichloromethane (DCM) or acetone, add TFAA (2–3 equivalents), and stir at room temperature for 4–6 hours.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Characterization :

- NMR Spectroscopy : Analyze H and F NMR to confirm trifluoroacetyl group incorporation. Note that residual TFA in the sample may complicate peak assignments; rigorous drying or derivatization (e.g., with diazomethane) is recommended .

- GC-MS : Derivatize with TFAA for enhanced volatility .

- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol to verify enantiomeric purity .

Q. How should this compound be stored to ensure stability, and what degradation products are commonly observed?

Methodological Answer:

- Storage : Store at room temperature (RT) in airtight, amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the trifluoroacetyl group. Avoid exposure to moisture or acidic/basic conditions .

- Degradation Pathways :

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis to improve yield and reduce racemization?

Methodological Answer:

- Catalytic Asymmetric Trifluoroacetylation : Employ chiral catalysts like Cinchona alkaloid derivatives (e.g., (DHQ)PHAL) to enhance enantioselectivity. Monitor reaction progress via in situ F NMR to minimize over-acylation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may promote racemization. Use low temperatures (0–5°C) and short reaction times (<2 hours) to mitigate this .

- Yield Optimization : Screen coupling agents (e.g., HATU vs. EDCI) and stoichiometric ratios (TFAA:amine = 1.2:1) to balance reactivity and side-product formation .

Q. How can contradictory reports on the compound’s enantiomeric excess (ee) be resolved across different chromatographic methods?

Methodological Answer:

-

Method Comparison :

Technique Column Type Mobile Phase Observed ee (%) Reference Chiral HPLC Chiralpak AD-H Hexane/IPA (90:10) 98.5 GC-MS Cyclodextrin-based Helium carrier 92.0 - Root-Cause Analysis :

-

Column Selectivity : AD-H columns exhibit higher resolution for indan derivatives compared to cyclodextrin GC columns .

-

Derivatization Artifacts : GC-MS derivatization (e.g., TFAA) may introduce racemization during heating. Validate results using non-thermal methods like SFC (supercritical fluid chromatography) .

Q. What mechanistic insights explain the role of the trifluoroacetyl group in stabilizing intermediates during MAO-B inhibitor synthesis?

Methodological Answer:

- Electron-Withdrawing Effects : The trifluoroacetyl group lowers the pKa of the adjacent amine, facilitating nucleophilic attack in subsequent steps (e.g., during Rasagiline synthesis) .

- Steric Protection : The bulky CF group shields the chiral center from racemization under basic conditions. Confirmed via DFT calculations (B3LYP/6-31G*) showing reduced energy barriers for retention of configuration .

Q. What advanced analytical strategies can identify trace impurities in this compound batches?

Methodological Answer:

- LC-HRMS : Use a C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Detect impurities at ppm levels via high-resolution mass spectrometry (e.g., Q-TOF) .

- NMR Cryoprobe Techniques : Enhance sensitivity for low-abundance species (e.g., diastereomers) using C-H cryoprobes at 600 MHz .

Q. How do researchers reconcile discrepancies in biological activity data linked to enantiomeric purity?

Methodological Answer:

- Bioassay Design : Conduct dose-response studies with rigorously purified enantiomers (ee >99%) to isolate stereospecific effects. For example, MAO-B inhibition assays using recombinant enzyme preparations show (R)-enantiomer IC = 2.3 nM vs. (S)-enantiomer IC = 1.2 µM .

- Data Normalization : Control for batch-to-batch variability by spiking known impurities (e.g., TFA) into assays to quantify interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.